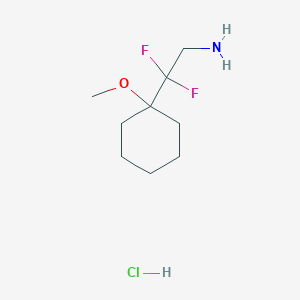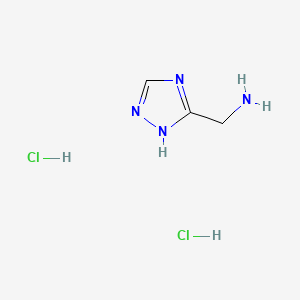
2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2193059-46-8 . It has a molecular weight of 229.7 . The IUPAC name for this compound is this compound . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17F2NO.ClH/c1-13-8(9(10,11)7-12)5-3-2-4-6-8;/h2-7,12H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . It is typically stored at room temperature .Aplicaciones Científicas De Investigación
Catalyst-Free Domino Reaction in Synthesis
A catalyst-free domino reaction involving 2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride was utilized to synthesize furan-2(5H)-one derivatives. This process showed mortality effects against Myzus persicae, highlighting its potential in bioactive molecule synthesis (Yu Zhao et al., 2020).
Role in Fluorination Reactions
The compound played a role in fluorination reactions with substituted (difluoroiodo)arenes, leading to the synthesis of various difluoroethane derivatives. This indicates its utility in complex organic synthesis processes (A. Gregorčič & M. Zupan, 1977).
Solvent Interaction Studies
The compound's interaction with solvents was studied, providing insights into the solvent effects on fluorine-19 nuclear magnetic resonance chemical shifts and fluorine-proton coupling constants. This research can help understand the compound's behavior in different solvent environments (K. Koehler et al., 1978).
Synthesis of Perfluorochemicals
This compound was used in the electrochemical fluorination process to synthesize perfluorinated compounds, indicating its role in developing materials with specific properties like blood substitutes (T. Ono et al., 1985).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that difluorinated compounds often interact with their targets by forming strong hydrogen bonds, which can lead to significant changes in the target’s function .
Biochemical Pathways
Difluorinated compounds are often involved in various biochemical reactions due to their unique chemical properties .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Result of Action
It is known that difluorinated compounds can have significant biological effects, often due to their strong interactions with biological targets .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of this compound .
Propiedades
IUPAC Name |
2,2-difluoro-2-(1-methoxycyclohexyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO.ClH/c1-13-8(9(10,11)7-12)5-3-2-4-6-8;/h2-7,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTBJUXRQZCVMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)C(CN)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]-](/img/structure/B2410258.png)

![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2410264.png)



![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)


![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2410278.png)
